5-(3-Bromophenyl)pyrrolidin-2-one
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Overview
Description
5-(3-Bromophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are cyclic amides This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives . This method includes a domino process that involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the bromine atom or the pyrrolidinone ring.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted phenyl derivatives .
Scientific Research Applications
5-(3-Bromophenyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. For example, the presence of the bromine atom can influence the compound’s binding affinity to certain proteins, thereby affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A parent compound without the bromine substitution.
3-Iodopyrroles: Compounds with an iodine atom instead of bromine, which have different reactivity and applications.
Pyrrolidine-2,5-diones: Compounds with an additional carbonyl group, leading to different biological activities.
Uniqueness
5-(3-Bromophenyl)pyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and its potential as a building block in organic synthesis and drug discovery .
Properties
Molecular Formula |
C10H10BrNO |
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Molecular Weight |
240.10 g/mol |
IUPAC Name |
5-(3-bromophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)9-4-5-10(13)12-9/h1-3,6,9H,4-5H2,(H,12,13) |
InChI Key |
RJOAFGQNRQKQSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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